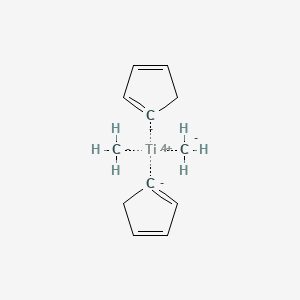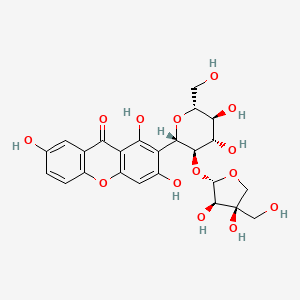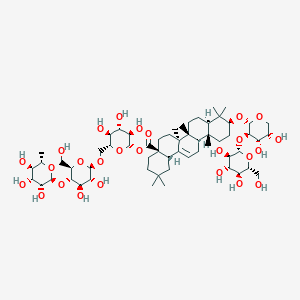
Tsugafolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tsugafolin is a natural product found in Goniothalamus gardneri, Abies spectabilis, and other organisms with data available.
Applications De Recherche Scientifique
1. Potential Anti-inflammatory Effects
Tsugafolin, found in Ganoderma tsugae, exhibits potential anti-inflammatory properties. Research indicates that Ganoderma tsugae supplementation could alleviate bronchoalveolar inflammation in airway sensitization and challenge models in mice. This suggests possible therapeutic applications in allergic asthma due to its ability to decrease infiltration of inflammatory cells and secretion of inflammatory mediators into lung and airway tissues (Lin et al., 2006).
2. Antitumor Properties
Studies have found that extracts of Ganoderma tsugae, which contain compounds including this compound, inhibit the proliferation of colorectal cancer cells. This inhibition is achieved by accumulating cells in the G(2)/M phase of the cell cycle, potentially through the downregulation of cyclin A and B1 and the upregulation of p21 and p27. This offers insights into the possible therapeutic use of Ganoderma tsugae for treating colorectal cancer (Hsu et al., 2008).
3. Role in Forest Ecology
Research on forest ecology, specifically in Picea-Tsuga forests, indicates that this compound may be a component influencing understory vegetation dynamics and forest succession. The study of these forests, including the long-term response of understory vegetation to stand density, can provide valuable insights into ecological processes and forest management strategies (Alaback & Herman, 1988).
4. Flavor Components in Functional Foods
Ganoderma tsugae, containing this compound, has been studied for its non-volatile flavor components, which are important in the formulation of nutraceuticals and functional foods. These studies focus on the nutritional and sensory aspects, highlighting its role in the food industry (Tseng et al., 2005).
5. Immunomodulatory Activities
Ganoderma tsugae, through its components like this compound, has shown potential in immunomodulation. Comparative studies of various Ganoderma species indicate that their extracts, including those from Ganoderma tsugae, possess immunomodulatory activities, influencing the proliferation of mouse splenic lymphocytes. This is significant for understanding the potential use of these extracts in immune system modulation (Yue et al., 2006).
Propriétés
Formule moléculaire |
C17H16O5 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3 |
Clé InChI |
KFGFEKHSEPSVNO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



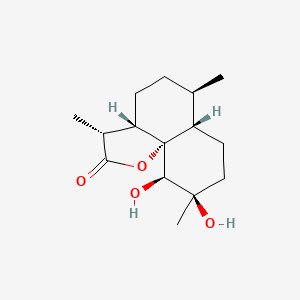
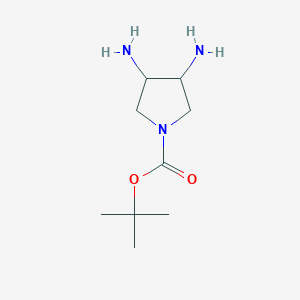

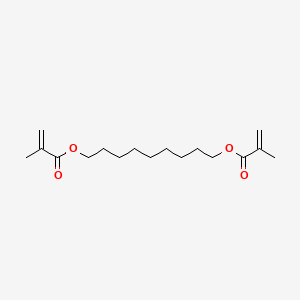
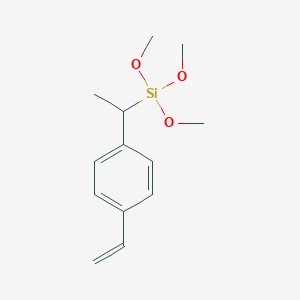

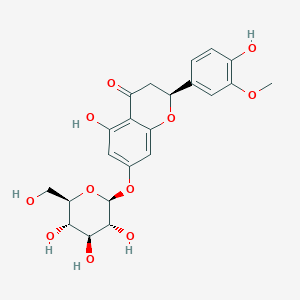

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)
